

Utilizing EDTA for Metalloprotease Inhibition in Protein Purification: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

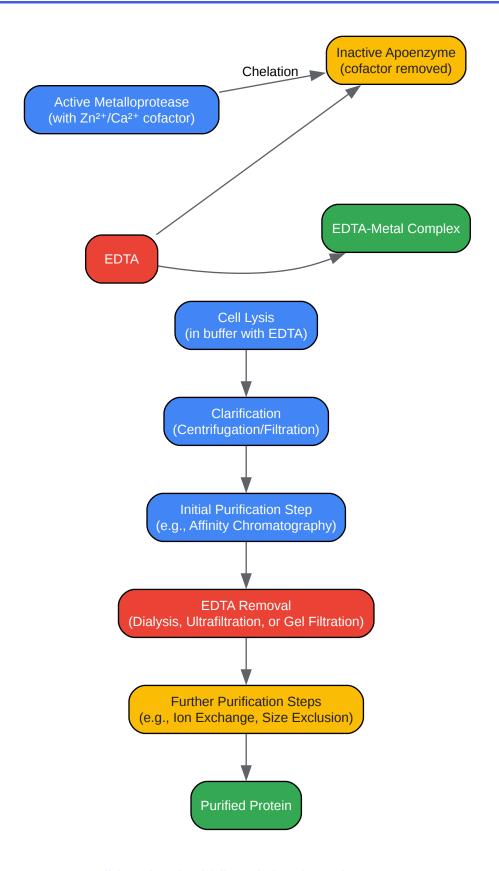
Introduction

Metalloproteases represent a significant challenge during protein purification, often leading to sample degradation and loss of yield. These enzymes, which require a divalent metal ion cofactor, typically zinc or calcium, for their catalytic activity, are ubiquitous in cellular lysates. Ethylenediaminetetraacetic acid (EDTA) is a widely used, cost-effective chelating agent that effectively inhibits metalloproteases by sequestering the metal ions essential for their function. This document provides detailed application notes and protocols for the use of EDTA in protein purification workflows.

Mechanism of Action

EDTA is a hexadentate ligand that forms a stable, coordination complex with divalent metal ions. By binding to the metal cofactor in the active site of a metalloprotease, EDTA renders the enzyme inactive. This mechanism is a form of non-competitive inhibition as EDTA does not bind to the enzyme's substrate binding site.





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